molecular formula C7H14Cl2N4S B2567433 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride CAS No. 2445794-61-4

2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride

Cat. No. B2567433
CAS RN: 2445794-61-4
M. Wt: 257.18
InChI Key: UMJKBQSMCMPYIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “Methyl 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(2-chlorophenyl)acetate”, was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives can include acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques. For example, a compound called “Methyl 2-(piperazin-1-yl)acetate hydrochloride” has a molecular weight of 194.66 .

Scientific Research Applications

Antimicrobial and Antitubercular Properties

The piperazine moiety within EN300-26869922 is known for its role in enhancing the pharmacokinetic properties of drugs. This compound, like other piperazine derivatives, has been researched for its potential in treating various bacterial and fungal infections. Some derivatives have shown promising results in inhibiting the growth of pathogens like A. baumannii, suggesting its use in developing new antimicrobial agents .

Antiviral Activity

Piperazine derivatives are also being studied for their antiviral properties. They have been found to exhibit activity against viruses such as the H5N1 influenza virus, indicating the potential of EN300-26869922 in the development of antiviral therapeutics.

Anticancer Applications

The structural framework of EN300-26869922 allows for the synthesis of novel derivatives with potential anticancer applications. Research has shown that certain piperazine-containing compounds can exhibit cytotoxicity against tumor cell lines, highlighting their potential as antitumor agents.

Neurodegenerative Disease Treatment

Piperazine derivatives have been identified as potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The ability of these compounds to modulate neurotransmitter systems makes them candidates for therapeutic research in this field .

Psychoactive Substance Research

Interestingly, piperazine rings are components in psychoactive substances used illegally for recreational purposes. The study of EN300-26869922 can provide insights into the design of safer psychoactive medications or help in understanding the mechanism of action of these substances .

Chemical Synthesis and Organic Chemistry Applications

In the realm of organic synthesis, piperazine derivatives like EN300-26869922 are valuable intermediates. They are often used in Mannich reactions, which are crucial for constructing complex organic compounds. This makes them important in the synthesis of a wide range of chemicals, including pharmaceuticals .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. For example, “[2-(piperazin-1-ylmethyl)phenyl]methanol” is sold with the disclaimer that the seller makes no representation or warranty with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.2ClH/c1-3-11(4-2-8-1)5-7-10-9-6-12-7;;/h6,8H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJKBQSMCMPYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NN=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride

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